molecular formula C15H13N3O4 B3834281 N-[4-(acetylamino)phenyl]-3-nitrobenzamide

N-[4-(acetylamino)phenyl]-3-nitrobenzamide

Cat. No. B3834281
M. Wt: 299.28 g/mol
InChI Key: YUYFQMFVPHWALU-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-nitrobenzamide, commonly known as ANPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. ANPA is a derivative of 3-nitrobenzamide, which is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and cell death pathways, and its inhibition has been shown to have therapeutic benefits in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

ANPA exerts its N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitory effects by binding to the enzyme's active site and preventing it from catalyzing the transfer of ADP-ribose units onto target proteins. This inhibition leads to the accumulation of DNA damage, which triggers cell death pathways, such as apoptosis and necrosis.
Biochemical and Physiological Effects:
ANPA's N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitory effects have been shown to have various biochemical and physiological effects. For instance, ANPA has been shown to induce DNA damage and cell death in cancer cells, leading to their apoptosis. ANPA has also been implicated in the modulation of inflammatory responses, where its N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitory effects have been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ANPA's N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitory effects make it a useful tool for researchers studying DNA repair and cell death pathways. Its potency and selectivity for N-[4-(acetylamino)phenyl]-3-nitrobenzamide make it an attractive alternative to other N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitors that have off-target effects. However, ANPA's limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

ANPA's potential applications in biomedical research make it an exciting area of study for future research. Some of the possible future directions include:
1. Investigating ANPA's potential as a therapeutic agent in cancer treatment.
2. Studying ANPA's effects on DNA repair pathways and its potential implications in aging and neurodegenerative disorders.
3. Developing ANPA derivatives with improved solubility and selectivity for N-[4-(acetylamino)phenyl]-3-nitrobenzamide.
4. Exploring ANPA's effects on other cellular processes, such as autophagy and mitophagy.
5. Investigating ANPA's potential as a tool for studying the role of N-[4-(acetylamino)phenyl]-3-nitrobenzamide in various diseases.
In conclusion, ANPA is a chemical compound with significant potential applications in biomedical research. Its N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitory effects make it a useful tool for researchers studying DNA repair and cell death pathways, and its potential therapeutic applications in various diseases make it an exciting area of study for future research.

Scientific Research Applications

ANPA has been extensively studied for its potential applications in biomedical research. One of the most significant areas of interest is its use as a N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitor. ANPA has been shown to be a potent inhibitor of N-[4-(acetylamino)phenyl]-3-nitrobenzamide, and its use has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)16-12-5-7-13(8-6-12)17-15(20)11-3-2-4-14(9-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYFQMFVPHWALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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